CEP-28122甲磺酸盐

描述

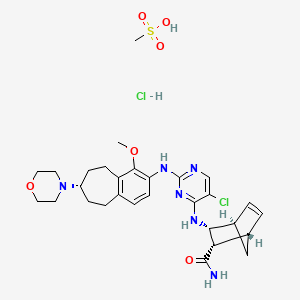

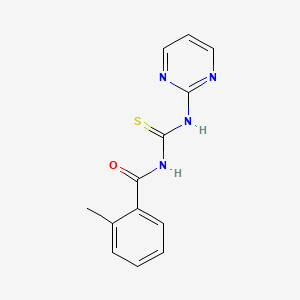

CEP-28122 Mesylate hydrochloride is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity . It is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation .

Synthesis Analysis

The initial strategy for the synthesis of CEP-28122 involved coupling three key structural elements, including a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .Molecular Structure Analysis

The molecular weight of CEP-28122 Mesylate hydrochloride is 671.64 . Its formula is C29H40Cl2N6O6S .Physical And Chemical Properties Analysis

CEP-28122 Mesylate hydrochloride is a diaminopyrimidine derivative . It is a potent, selective, and orally bioavailable ALK inhibitor with an IC50 of 1.9 nM . It has antitumor and good pharmacokinetic activity .科学研究应用

Anaplastic Lymphoma Kinase (ALK) Inhibitor

CEP-28122 Mesylate hydrochloride is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification .

Antitumor Activity

CEP-28122 has shown antitumor activity in experimental models of human cancers . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

Inhibition of ALK Tyrosine Phosphorylation

CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation . It displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice .

Antitumor Activity in ALK-positive Tumor Xenografts

Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally . Complete/near complete tumor regressions were observed following treatment at doses of 30 mg/kg twice daily or higher .

Sustained Tumor Regression

Treatment of mice bearing Sup-M2 tumor xenografts for 4 weeks and primary human ALCL tumor grafts for 2 weeks at 55 or 100 mg/kg twice daily led to sustained tumor regression in all mice, with no tumor reemergence for more than 60 days post cessation of treatment .

Selective Pharmacologic Efficacy

CEP-28122 displayed marginal antitumor activity against ALK-negative human tumor xenografts under the same dosing regimens . This indicates its selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice .

Favorable Pharmaceutical and Pharmacokinetic Profile

CEP-28122 Mesylate hydrochloride is a derivative of diaminopyrimidine, showcasing antitumor efficacy and favorable pharmacokinetic properties . It demonstrates an IC50 of 1.9 nM .

Development and Scale-Up of Optimized Route

The process strategies to prepare CEP-28122 have been developed and scaled up . The final optimized process for manufacture of preclinical and clinical supplies has been discussed . Details regarding a blocking group strategy for selective nitration, discovery of a one-pot transfer hydrogenation, an enzymatic resolution of a critical intermediate, and the discovery of a novel, stable, in situ generated mixed mesylate hydrochloride salt of the API are disclosed .

作用机制

CEP-28122 Mesylate hydrochloride is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells .

未来方向

CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice . It has the potential to be used in the treatment of ALK-positive cancers .

属性

IUPAC Name |

(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H/t17-,18+,19+,23+,24-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEAVNFZOQOQRX-RMJUCTSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CEP-28122 Mesylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2580698.png)

![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)

![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)